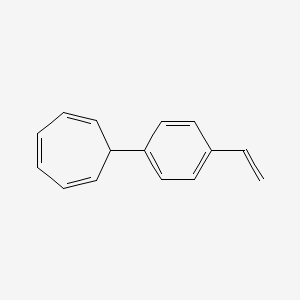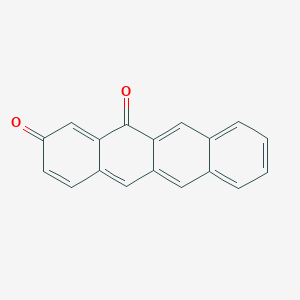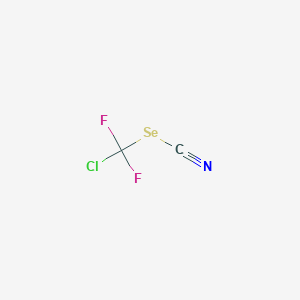
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate is an organic compound with a molecular mass of 232.073558864 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is known for its unique structure, which includes a methoxy group and a benzoate ester.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves several steps. One method includes the reaction of methyl 3-bromobenzoate with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in acetonitrile . The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires heating to reflux for several hours. The product is then purified using standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group to form new derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate can be compared with similar compounds such as:
Methyl 3-(1-methoxy-4-methyl-1-oxopenta-2,3-dien-2-yl)benzoate: A similar compound with slight variations in the substituent groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
55546-51-5 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2-methoxy-5-oxopenta-1,3-dienyl) benzoate |
InChI |
InChI=1S/C13H12O4/c1-16-12(8-5-9-14)10-17-13(15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI-Schlüssel |
RLUTZSRIRVQFON-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=COC(=O)C1=CC=CC=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
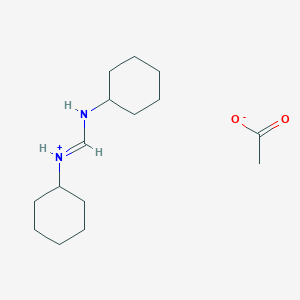
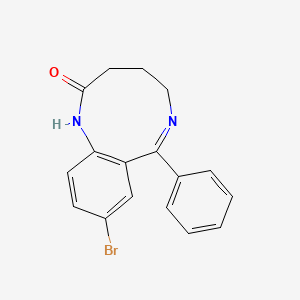
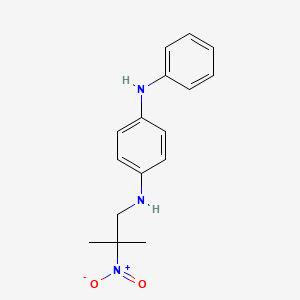
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
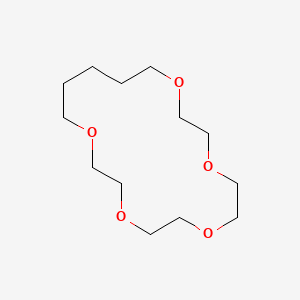
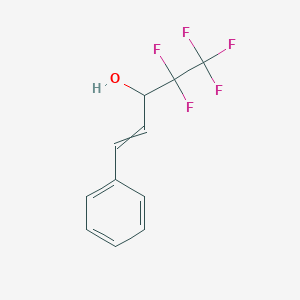
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
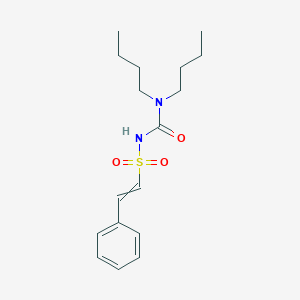
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
